molecular formula C7H11NOS B12635219 S-Buta-1,3-dien-1-yl dimethylcarbamothioate CAS No. 919477-07-9

S-Buta-1,3-dien-1-yl dimethylcarbamothioate

Cat. No.: B12635219
CAS No.: 919477-07-9
M. Wt: 157.24 g/mol
InChI Key: GNVQCEKVERZFTR-UHFFFAOYSA-N
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Description

S-Buta-1,3-dien-1-yl dimethylcarbamothioate: is an organic compound characterized by the presence of a butadiene moiety and a dimethylcarbamothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Buta-1,3-dien-1-yl dimethylcarbamothioate typically involves the reaction of functionalized vinyl phosphates or vinyl phosphordiamidates with organometallic reagents. For instance, vinyl phosphates can be smoothly converted into tri- and tetrasubstituted buta-1,3-dienes via reaction with aryllithium reagents . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The scalability of these reactions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: S-Buta-1,3-dien-1-yl dimethylcarbamothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylcarbamothioate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

S-Buta-1,3-dien-1-yl dimethylcarbamothioate has several scientific research applications, including:

Mechanism of Action

The mechanism by which S-Buta-1,3-dien-1-yl dimethylcarbamothioate exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the butadiene moiety, which can undergo various chemical transformations. The dimethylcarbamothioate group also plays a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Buta-1,3-diene: A simple diene that serves as a precursor for many synthetic transformations.

    Dimethylcarbamothioate: A functional group found in various sulfur-containing compounds.

Comparison: S-Buta-1,3-dien-1-yl dimethylcarbamothioate is unique due to the combination of the butadiene moiety and the dimethylcarbamothioate group

Properties

CAS No.

919477-07-9

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

S-buta-1,3-dienyl N,N-dimethylcarbamothioate

InChI

InChI=1S/C7H11NOS/c1-4-5-6-10-7(9)8(2)3/h4-6H,1H2,2-3H3

InChI Key

GNVQCEKVERZFTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC=CC=C

Origin of Product

United States

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